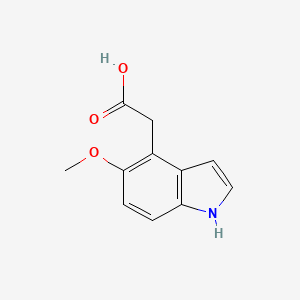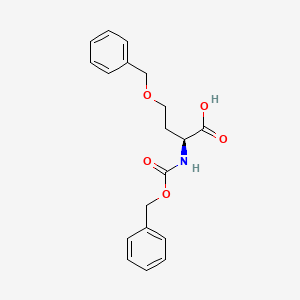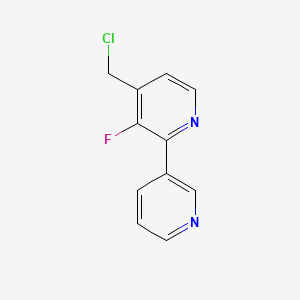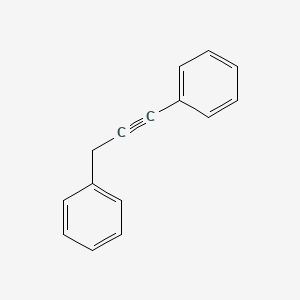
Propyne, 1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Prop-1-yne-1,3-diyldibenzene can be synthesized through several methods. One common approach involves the cross-coupling reaction of alkynylalanes with benzylic and aryl bromides under nickel-catalyzed conditions . The reaction typically requires a dry nitrogen atmosphere, nickel chloride (NiCl2(PPh3)2) as the catalyst, and dry diethyl ether as the solvent. The reaction mixture is stirred at room temperature for a specified period to yield the desired product.
Another method involves the direct decarboxylative coupling of α,β-unsaturated carboxylic acids with benzyl boronic acid pinacol ester under copper-catalyzed conditions . This method is operationally convenient and provides excellent selectivity for the desired product.
Industrial Production Methods
Industrial production of prop-1-yne-1,3-diyldibenzene typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and catalyst selection are crucial for efficient industrial production.
化学反応の分析
Types of Reactions
Prop-1-yne-1,3-diyldibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,3-diphenylpropene or 1,3-diphenylpropane.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.
科学的研究の応用
Prop-1-yne-1,3-diyldibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of prop-1-yne-1,3-diyldibenzene involves its interaction with molecular targets through its triple bond and phenyl groups. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical processes.
類似化合物との比較
Prop-1-yne-1,3-diyldibenzene can be compared with similar compounds such as:
1,3-diphenylpropene: Similar structure but with a double bond instead of a triple bond.
1,3-diphenylpropane: Similar structure but with single bonds between carbon atoms.
1,3-diphenyl-1-propene: An isomer with different positioning of the double bond.
特性
分子式 |
C15H12 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
3-phenylprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2 |
InChIキー |
OYWWNXJFQSGJNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


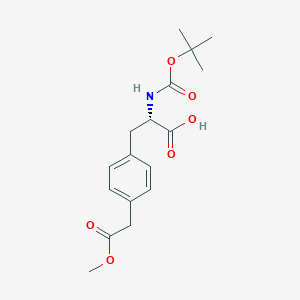

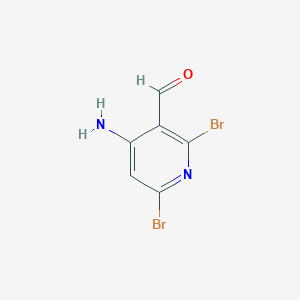
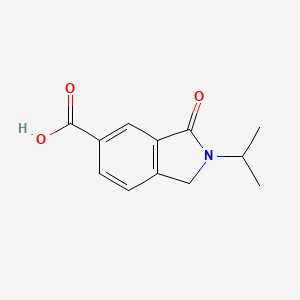
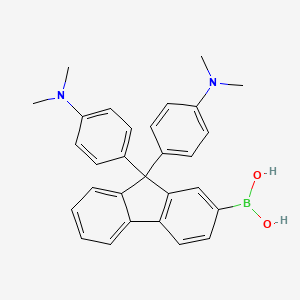
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
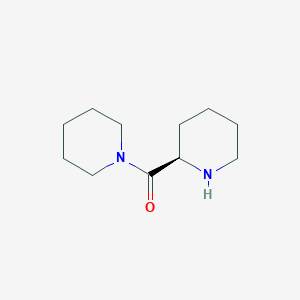

![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
